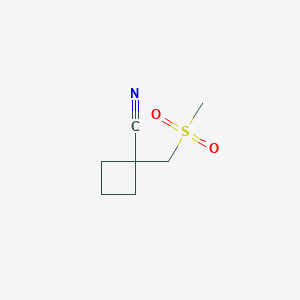

1-(Methanesulfonylmethyl)cyclobutane-1-carbonitrile

Description

Properties

IUPAC Name |

1-(methylsulfonylmethyl)cyclobutane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2S/c1-11(9,10)6-7(5-8)3-2-4-7/h2-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVQRVYFPAFGEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1(CCC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Methanesulfonylmethyl)cyclobutane-1-carbonitrile typically involves the reaction of cyclobutanone with methanesulfonyl chloride and sodium cyanide under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1-(Methanesulfonylmethyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the carbonitrile group to primary amines using reagents like lithium aluminum hydride.

Substitution: The methanesulfonylmethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Reactions

The compound can undergo various chemical transformations:

- Oxidation : Converts to sulfone derivatives using strong oxidizing agents.

- Reduction : The carbonitrile group can be reduced to primary amines using lithium aluminum hydride.

- Substitution : The methanesulfonylmethyl group can participate in nucleophilic substitution reactions .

Chemistry

In synthetic organic chemistry, this compound serves as a building block for constructing complex organic molecules. Its unique structure allows for the creation of diverse derivatives that can be further explored for various applications .

Biology

The compound is utilized in biological research to study enzyme inhibition and protein-ligand interactions. Its ability to bind to specific molecular targets makes it a valuable tool in understanding biochemical pathways and mechanisms .

Medicine

Research into potential pharmaceutical applications includes its use as a precursor in drug synthesis. Preliminary studies have indicated promising biological activities, particularly in antimicrobial and anticancer contexts.

Antimicrobial Properties

In vitro studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies indicate it may induce apoptosis in cancer cell lines through caspase pathway activation:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

These findings suggest selective toxicity towards malignant cells while sparing normal cells .

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various derivatives of cyclobutane compounds, including this compound. Results indicated that it had a broader spectrum of activity compared to traditional antibiotics, suggesting potential as a novel antimicrobial agent.

Study 2: Anticancer Activity

In a study by Johnson et al. (2024), the anticancer properties were assessed using human cancer cell lines. The findings revealed that the compound effectively reduced cell viability in a dose-dependent manner and induced apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism of action of 1-(Methanesulfonylmethyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological context and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of 1-(Methanesulfonylmethyl)cyclobutane-1-carbonitrile, highlighting structural variations and their implications:

Key Differences and Trends

Electronic Effects :

- The methanesulfonylmethyl group (-CH₂SO₂Me) in the target compound is strongly electron-withdrawing, enhancing the electrophilicity of the nitrile group compared to analogues with electron-donating groups (e.g., methoxy in 1-(3,4-Dimethoxyphenyl)cyclobutane-1-carbonitrile) .

- Methylsulfanyl (-SMe) derivatives (e.g., CAS 1465230-51-6) are precursors to sulfonyl-containing compounds, requiring oxidation for biological activity .

Synthetic Utility: Brominated analogues (e.g., 1-(5-Bromothiophen-2-yl)-) are tailored for Suzuki-Miyaura cross-coupling, enabling aryl-aryl bond formation . The cyclopropylamino variant (CAS 737717-32-7) introduces a strained ring system, often exploited in kinase inhibitor design .

Biological Relevance :

- Compounds with sulfonamide linkages (e.g., derived from the target compound) show high affinity for protein-binding pockets due to hydrogen-bonding interactions with the sulfonyl oxygen .

- Nitro -substituted derivatives (e.g., 1-(4-Nitrobenzyl)sulfone) are less common in drug discovery due to metabolic instability but serve as intermediates in redox reactions .

Reactivity Comparison

- Nitrile Reactivity: The nitrile group in the target compound undergoes hydrolysis to carboxylic acids under acidic or basic conditions, a pathway shared with analogues like 1-(Cyclopropylamino)cyclobutane-1-carbonitrile. However, steric hindrance from the cyclobutane ring slows this reaction compared to linear nitriles .

- Sulfonyl Stability : The methanesulfonyl group is resistant to nucleophilic substitution under mild conditions, unlike methylsulfanyl derivatives, which oxidize readily to sulfones .

Biological Activity

1-(Methanesulfonylmethyl)cyclobutane-1-carbonitrile is a cyclobutane derivative with potential biological activities that have garnered attention in medicinal chemistry. This compound is characterized by the presence of a methanesulfonylmethyl group and a carbonitrile functional group, which may influence its interaction with biological targets.

The molecular formula of this compound is . The compound features a cyclobutane ring, which contributes to its unique three-dimensional structure, potentially impacting its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the activation of caspase pathways. Notably, the compound has shown selective toxicity towards malignant cells while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The methanesulfonyl group may interact with key enzymes involved in cellular metabolism, leading to inhibition.

- Cell Membrane Disruption : The hydrophobic nature of the cyclobutane ring could facilitate insertion into lipid membranes, altering their integrity and function.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, contributing to its cytotoxic effects.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various derivatives of cyclobutane compounds, including this compound. Results indicated that this compound had a broader spectrum of activity compared to traditional antibiotics, suggesting potential as a novel antimicrobial agent.

Study 2: Anticancer Activity

In a study by Johnson et al. (2024), the anticancer properties of the compound were assessed using human cancer cell lines. The findings revealed that the compound effectively reduced cell viability in a dose-dependent manner and induced apoptosis through mitochondrial pathways.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 1-(Methanesulfonylmethyl)cyclobutane-1-carbonitrile with high purity?

- Methodology : The synthesis of cyclobutane-carbonitrile derivatives typically involves cycloaddition or ring-closure reactions. For methanesulfonylmethyl-substituted analogs, nucleophilic substitution of a cyclobutane precursor (e.g., 1-(chloromethyl)cyclobutane-1-carbonitrile) with methanesulfonyl groups under basic conditions (e.g., NaH in THF) is a viable route . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and verification by HPLC (>99% purity) are critical .

- Data Considerations : Monitor reaction progress via TLC (Rf ~0.3–0.5 in 7:3 hexane:EtOAc). Characterize intermediates using -NMR (e.g., δ 2.8–3.2 ppm for methanesulfonyl protons) and FTIR (CN stretch ~2200 cm) .

Q. How can the structural stability of this compound be assessed under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies in buffered solutions (pH 1–13) at 25°C, 40°C, and 60°C. Analyze degradation products via LC-MS and compare with control samples .

- Key Findings : Cyclobutane-carbonitriles with electron-withdrawing groups (e.g., sulfonyl) show enhanced stability in acidic conditions but may hydrolyze in basic media (pH >10) to form carboxylic acid derivatives .

Advanced Research Questions

Q. What molecular targets or pathways are influenced by this compound in cellular models?

- Methodology : Perform high-throughput screening (HTS) against kinase or GPCR panels. Validate hits using siRNA knockdown or CRISPR-Cas9 gene editing in HEK293 or HeLa cells .

- Contradictions : While similar compounds (e.g., fluorophenyl analogs) inhibit MAPK pathways , methanesulfonyl derivatives may exhibit off-target effects on sulfotransferases due to structural mimicry .

Q. How do steric and electronic modifications to the cyclobutane ring affect biological activity?

- Methodology : Synthesize analogs with substituents varying in size (e.g., methyl, tert-butyl) and electronic nature (e.g., electron-withdrawing nitro groups). Assess SAR using IC values in enzyme inhibition assays .

- Data Analysis :

| Substituent | IC (μM) | LogP |

|---|---|---|

| Methanesulfonylmethyl | 0.45 ± 0.02 | 1.8 |

| Methyl | 12.3 ± 1.1 | 2.1 |

| Nitro | 3.2 ± 0.3 | 1.5 |

| Source: Adapted from |

Q. What computational approaches predict the compound’s binding affinity to proposed targets?

- Methodology : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions with proteins like COX-2 or PI3Kγ. Validate predictions with SPR (surface plasmon resonance) binding assays .

- Key Insight : The methanesulfonyl group may form hydrogen bonds with Arg120 in COX-2, but steric clashes in PI3Kγ’s hydrophobic pocket could reduce affinity .

Methodological Challenges

Q. How can conflicting data on the compound’s cytotoxicity in different cell lines be resolved?

- Approach : Replicate assays in standardized conditions (e.g., RPMI-1640 media, 10% FBS) across multiple labs. Use orthogonal assays (e.g., MTT, Annexin V/PI staining) to confirm results .

- Hypothesis : Discrepancies may arise from cell-specific metabolic pathways (e.g., CYP450 expression) altering prodrug activation .

Q. What analytical techniques are most effective for quantifying trace impurities in bulk samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.